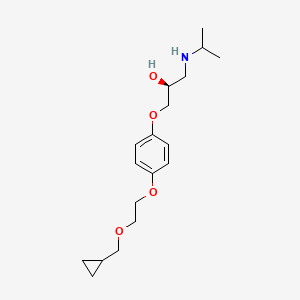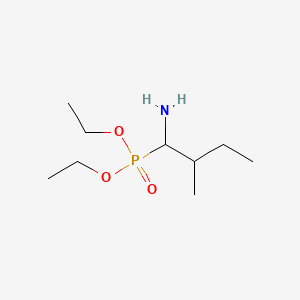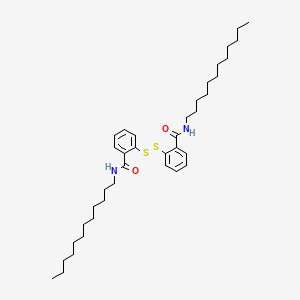
2,2'-Dithiobis(N-dodecylbenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-dodecylbenzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-dodecylbenzamide) typically involves the reaction of N-dodecylbenzamide with a disulfide-forming reagent. One common method is the oxidation of thiol precursors in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature and pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-dodecylbenzamide) may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of nonionic and cationic surfactants can help reduce the formation of unwanted by-products and improve the overall efficiency of the process .
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-dodecylbenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various benzamide derivatives.
科学研究应用
2,2’-Dithiobis(N-dodecylbenzamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in antithrombotic pharmaceutical preparations.
Industry: Utilized in the production of rubber and plastic materials as a vulcanization accelerator.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-dodecylbenzamide) involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize protein structures. This compound can also act as a reducing agent, breaking disulfide bonds and altering protein conformation and function.
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of a dodecyl group.
2,2’-Dithiobis(benzamide): Lacks the dodecyl group, making it less hydrophobic.
Uniqueness
2,2’-Dithiobis(N-dodecylbenzamide) is unique due to its long dodecyl chain, which imparts hydrophobic properties and enhances its interaction with lipid membranes and hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.
属性
CAS 编号 |
78010-07-8 |
|---|---|
分子式 |
C38H60N2O2S2 |
分子量 |
641.0 g/mol |
IUPAC 名称 |
N-dodecyl-2-[[2-(dodecylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C38H60N2O2S2/c1-3-5-7-9-11-13-15-17-19-25-31-39-37(41)33-27-21-23-29-35(33)43-44-36-30-24-22-28-34(36)38(42)40-32-26-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-32H2,1-2H3,(H,39,41)(H,40,42) |
InChI 键 |
SVZNZXXPWCFHEP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



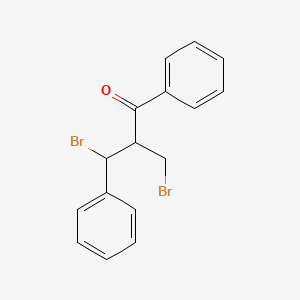

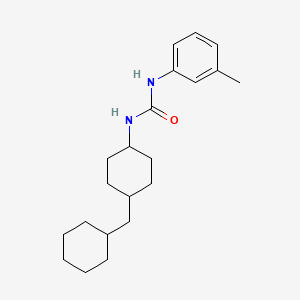
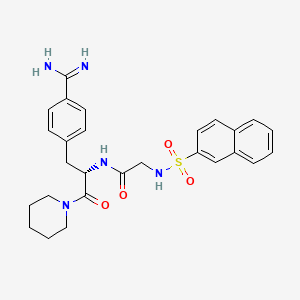
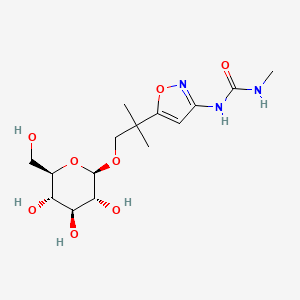
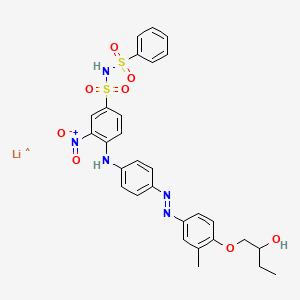
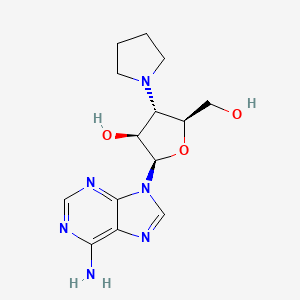
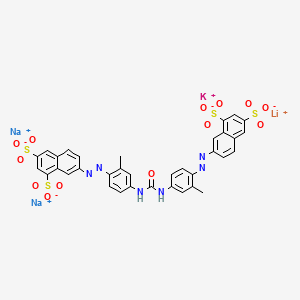
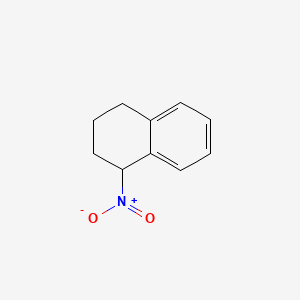
![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)
